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Compound of Interest

Compound Name: Tridocosyl phosphite

Cat. No.: B12642268

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
tridocosyl phosphite (also known as trilauryl phosphite), a trialkyl phosphite with the chemical
formula CssH7503P. The information presented herein is essential for the characterization and
quality control of this compound in research and development settings. This guide covers
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with detailed experimental protocols and a workflow for spectroscopic analysis.

Molecular and Spectroscopic Overview

Tridocosyl phosphite is an organic compound with a molecular weight of approximately 587.0
g/mol and an exact mass of 586.545383 g/mol . Spectroscopic techniques are crucial for
confirming its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tridocosyl phosphite by
providing information about the chemical environment of hydrogen (*H), carbon (33C), and
phosphorus (3*P) nuclei.
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Chemical Shift (d) o )
Nucleus _ Multiplicity Assignment
ppm (Predicted)

IH NMR ~39-4.1 Multiplet O-CH2z2-CHz2-
~1.6-1.7 Multiplet O-CH2-CH2-

~1.2-1.4 Broad Multiplet -(CH2)o-

~0.8-0.9 Triplet -CHs

13C NMR ~63 - 65 Doublet CH2-O-P
~32 Singlet O-CH2-CHz2-

~29-30 Multiple Singlets -(CH2)s-

~25 - 26 Singlet -CH2-CH2-CHs

~22-23 Singlet -CH2-CHs

~14 Singlet -CHs

31p NMR ~138 - 141 Singlet (RO)sP

Note: The chemical shifts are predicted based on typical values for long-chain trialkyl
phosphites and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

e Sample Preparation:

o Due to the waxy or viscous nature of tridocosyl phosphite, it should be dissolved in a
suitable deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de).

o Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the
deuterated solvent in a clean, dry 5 mm NMR tube.[1][2]

o If the sample is highly viscous, gentle warming to 50-60°C can facilitate dissolution and
handling.[3]
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o For viscous samples, centrifugation can be used to bring the material to the bottom of the
tube and remove air bubbles.[3][4]

e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength.

Solvent: CDCls.

[e]

o

Temperature: 298 K.

[¢]

Pulse Sequence: Standard single-pulse experiment.

[¢]

Number of Scans: 16-64, depending on the sample concentration.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher.

Solvent: CDCls.

[¢]

[e]

Temperature: 298 K.

o

Pulse Sequence: Proton-decoupled pulse sequence.

[¢]

Number of Scans: 1024 or more, as 13C has a low natural abundance.

o

Reference: CDCls at 77.16 ppm.
 Instrument Parameters (3P NMR):
o Spectrometer: 162 MHz or higher.
o Solvent: CDCls.

o Temperature: 298 K.
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o Pulse Sequence: Proton-decoupled single-pulse experiment.
o Number of Scans: 64-256.
o Reference: 85% H3POa4 (external standard) at 0.00 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in tridocosyl phosphite by measuring
the absorption of infrared radiation.

Data Presentation

Wavenumber (cm~?)

) Intensity Assignment

(Predicted)

C-H stretch (asymmetric, -
2955 - 2965 Strong

CHs)

C-H stretch (asymmetric, -
2915 - 2925 Strong

CHz2)
2850 - 2860 Strong C-H stretch (symmetric, -CHz2)
1460 - 1470 Medium C-H bend (-CH:z scissoring)
1020 - 1050 Strong, Broad P-O-C stretch
850 - 880 Medium P-O stretch
720 - 730 Weak -(CH2)n- rock (n = 4)

Note: The wavenumbers are predicted based on characteristic absorptions for long-chain
trialkyl phosphites and may vary slightly.

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Given that tridocosyl phosphite is a waxy solid at room temperature, ATR is a suitable
technique as it requires minimal sample preparation.

o Place a small amount of the sample directly onto the ATR crystal.

o Apply gentle pressure with the built-in clamp to ensure good contact between the sample
and the crystal.

e Instrument Parameters (FTIR-ATR):

o Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR
accessory.

o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans are typically sufficient.

o Background: A background spectrum of the clean, empty ATR crystal should be collected
before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of tridocosyl phosphite, which aids in confirming its identity and structure. Electron lonization
(El) is a common technique for the analysis of volatile and thermally stable organic compounds.

[6][7]
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m/z (Predicted) Relative Intensity Assignment

586.5 Low [M]* (Molecular lon)
417.4 Medium [M - Ci2H2s]*

401.4 High [M - OC12Ha2s]*
169.1 Variable [P(OCizH25)]*

) [CaHo]* (from alkyl chain
57.1 High _
fragmentation)

Note: The fragmentation pattern is predicted based on the general behavior of long-chain
trialkyl phosphites under electron ionization. The relative intensities can vary based on the
instrument and conditions.

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

e Sample Introduction:

o The sample can be introduced via a direct insertion probe or, if sufficiently volatile and
thermally stable, through a gas chromatograph (GC-MS).

o For direct insertion, a small amount of the sample is placed in a capillary tube at the end of
the probe.

e Instrument Parameters (EI-MS):

o lonization Mode: Electron lonization (El).

[e]

Electron Energy: 70 eV.[6]

o

lon Source Temperature: 200-250 °C.

[¢]

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.

[e]

Mass Range: m/z 50 - 700.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
compound like tridocosyl phosphite.

A generalized workflow for the spectroscopic analysis of tridocosyl phosphite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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